molecular formula C23H22ClN5O4S B11370207 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11370207
M. Wt: 500.0 g/mol
InChI Key: PALTUDZZBAVFOU-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and several functional groups such as acetylamino, chloro, and methoxy groups.

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazides with thiocarbonyl compounds under specific conditions.

    Introduction of the Pyrrolidinone Moiety: This step involves the cyclization of suitable precursors in the presence of catalysts.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Various substitution reactions can be performed, including nucleophilic and electrophilic substitutions, to introduce or replace functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and overall structure, leading to unique properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H22ClN5O4S

Molecular Weight

500.0 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H22ClN5O4S/c1-12-6-4-5-7-18(12)29-11-14(8-20(29)31)22-27-28-23(34-22)26-21(32)15-9-16(24)17(25-13(2)30)10-19(15)33-3/h4-7,9-10,14H,8,11H2,1-3H3,(H,25,30)(H,26,28,32)

InChI Key

PALTUDZZBAVFOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C=C4OC)NC(=O)C)Cl

Origin of Product

United States

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